molecular formula C12H15NO4 B13569327 Ethyl 2-amino-3-(1,3-benzodioxol-5-yl)propanoate CAS No. 148806-55-7

Ethyl 2-amino-3-(1,3-benzodioxol-5-yl)propanoate

Cat. No.: B13569327
CAS No.: 148806-55-7
M. Wt: 237.25 g/mol
InChI Key: SFECXIDBVMPFAI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(1,3-benzodioxol-5-yl)propanoate is a chemical compound that features a benzodioxole moiety, which is a structural fragment found in many natural and synthetic compounds. This compound is known for its diverse biological activities, including sedative, hypotensive, anticonvulsant, antibacterial, antitumor, and spasmolytic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(1,3-benzodioxol-5-yl)propanoate typically involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate product, [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be further reacted with various reagents to produce the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(1,3-benzodioxol-5-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-amino-3-(1,3-benzodioxol-5-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(1,3-benzodioxol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to sedative and anticonvulsant effects .

Comparison with Similar Compounds

Ethyl 2-amino-3-(1,3-benzodioxol-5-yl)propanoate can be compared with other compounds containing the benzodioxole moiety, such as:

The uniqueness of this compound lies in its specific combination of the benzodioxole moiety with an amino acid ester, which imparts distinct biological activities and potential therapeutic applications.

Properties

CAS No.

148806-55-7

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 2-amino-3-(1,3-benzodioxol-5-yl)propanoate

InChI

InChI=1S/C12H15NO4/c1-2-15-12(14)9(13)5-8-3-4-10-11(6-8)17-7-16-10/h3-4,6,9H,2,5,7,13H2,1H3

InChI Key

SFECXIDBVMPFAI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC2=C(C=C1)OCO2)N

Origin of Product

United States

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